Product packaging for D-fuconic acid(Cat. No.:)

D-fuconic acid

Cat. No.: B1238389
M. Wt: 180.16 g/mol
InChI Key: NBFWIISVIFCMDK-MGCNEYSASA-N
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Description

Contextualization within Rare Sugar Acid Research

Rare sugars are defined as monosaccharides and their derivatives that are sparingly found in nature. nih.gov Consequently, their oxidized forms, rare sugar acids like D-fuconic acid, are also uncommon. Research into these compounds has intensified due to advancements in biotechnology that allow for their production and characterization, moving beyond the traditional focus on abundant sugars. researchgate.net

The significance of this compound in this field is highlighted by its interaction with specific microbial systems. For instance, it is a known ligand for specialized sugar acid transport systems. Research on Advenella mimigardefordensis DPN7T identified a substrate-binding protein, CxaP, which is part of a tripartite ATP-independent periplasmic (TRAP) transport system. This protein specifically binds several sugar acids, including this compound, D-gluconic acid, and D-galactonic acid, facilitating their uptake into the cell after the initial sugar is oxidized in the periplasm. researchgate.netresearchgate.net The study of this compound and its transport contributes to the broader understanding of how microbes utilize rare carbohydrates from their environment. oup.com

Historical Perspectives on Fuconic Acid Research

Historically, research on fucose and its derivatives has been overwhelmingly dominated by its L-stereoisomer, L-fucose, which is a common component of mammalian and plant glycans. numberanalytics.comresearchgate.net Early enzymatic studies, dating back to the 1970s, established the metabolic pathways for L-fucose in various organisms. For example, a 1972 study on pork liver enzymes identified L-fuconate hydro-lyase, an enzyme that dehydrates L-fuconate. The study explicitly noted that this enzyme was inactive with D-fuconate, establishing the stereospecificity of the mammalian pathway. researchgate.net Similarly, research on the yeast Pullularia pullulans identified an L-fucose dehydrogenase that oxidizes L-fucose to L-fucono-δ-lactone, which then hydrolyzes to L-fuconic acid. researchgate.net

The investigation of D-fucose metabolism came later. A seminal series of papers published in 1972 detailed a distinct metabolic pathway for D-fucose in a pseudomonad. This research identified the conversion of D-fucose to D-fucono-δ-lactone and the subsequent transformation of D-fuconate to 2-keto-3-deoxy-D-fuconate by a specific dehydratase. numberanalytics.com These findings were crucial as they established that pathways for D-fucose catabolism exist in nature and are separate from the L-fucose pathways. This historical separation underscores the distinct biological roles and enzymatic machinery associated with each fuconic acid stereoisomer.

Significance of D-Stereoisomer Studies in Carbohydrate Chemistry and Biology

The three-dimensional arrangement of atoms—stereochemistry—is fundamental to the function of biological molecules. In carbohydrate chemistry, the distinction between D (dextro) and L (levo) isomers is critical because biological systems, particularly enzymes, exhibit high stereospecificity. googleapis.com Most naturally occurring sugars in mammals are in the D-configuration, with L-fucose being a notable exception. nih.gov

The study of the D-stereoisomer of fuconic acid is significant for several reasons:

Enzymatic Specificity : Enzymes that metabolize fucose derivatives can distinguish precisely between D- and L-forms. For example, L-fuconate dehydratase from Xanthomonas campestris acts on L-fuconate but shows no activity with D-fuconate. nih.gov Conversely, the D-fuconate dehydratase (EC 4.2.1.67) identified in a pseudomonad is specific to the D-isomer. researchgate.nettmiclinode.com This enzymatic specificity highlights that D- and L-fuconic acid are not interchangeable in biological pathways and require distinct sets of enzymes for their metabolism.

Unique Metabolic Pathways : The existence of this compound implies the presence of specific metabolic pathways for its synthesis and degradation. Research has identified enzymes like D-fuconate dehydratase, which catalyzes the conversion of D-fuconate to 2-dehydro-3-deoxy-D-fuconate, a key step in its catabolism in certain bacteria. researchgate.nettmiclinode.com Understanding these pathways expands our knowledge of microbial metabolic diversity.

Biotechnological Potential : The enzymes involved in this compound metabolism have potential as biocatalysts. Their high specificity can be harnessed for the targeted synthesis or modification of rare sugars and their derivatives. The increasing interest in rare sugars for various applications makes the enzymes that produce or modify them valuable tools. researchgate.net

The study of this compound, therefore, provides a deeper understanding of the principles of stereospecificity in glycobiology and opens avenues for novel biotechnological applications.

Research Data Tables

Table 1: Physicochemical Properties of Fuconic Acid Isomers

This table outlines key computed physical and chemical properties for this compound and its more common L-isomer.

PropertyThis compoundL-Fuconic Acid
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
InChIKey NBFWIISVIFCMDK-MGCNEYSASA-NNBFWIISVIFCMDK-RSJOWCBRSA-N
Canonical SMILES CC(C(C(C(C(=O)O)O)O)O)OCC@@HO
Data sourced from PubChem. researchgate.net

Table 2: Key Enzymes in Fuconic Acid Metabolism

This table details specific enzymes involved in the metabolic pathways of D- and L-fuconic acid, highlighting their stereospecificity.

EnzymeEC NumberReactionSubstrate(s)Organism ExampleReference
D-Fuconate Dehydratase 4.2.1.67D-fuconate → 2-dehydro-3-deoxy-D-fuconate + H₂OD-FuconatePseudomonas sp. tmiclinode.com
L-Fuconate Dehydratase 4.2.1.68L-fuconate → 2-dehydro-3-deoxy-L-fuconate + H₂OL-Fuconate, D-ArabonateXanthomonas campestris, Pork Liver researchgate.netnih.gov
L-Fucose Dehydrogenase 1.1.1.122L-fucose + NAD⁺ → L-fucono-1,5-lactone + NADHL-Fucose, L-GalactosePullularia pullulans researchgate.net
Aldohexose Dehydrogenase 1.1.1.47D-aldohexose + NAD⁺ → D-aldono-1,5-lactone + NADHD-Mannose, D-Glucose, D-Fucose (low activity)Thermoplasma acidophilum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1238389 D-fuconic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m1/s1

InChI Key

NBFWIISVIFCMDK-MGCNEYSASA-N

SMILES

CC(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O

Canonical SMILES

CC(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Biochemical Pathways and Metabolic Intermediacy of D Fuconic Acid

D-Fucose Catabolism and D-Fuconic Acid Formation in Microorganisms

The breakdown of D-fucose in the microbial world is not as widespread as that of its L-enantiomer. However, in microorganisms that can utilize D-fucose, its catabolism is initiated by an oxidative pathway that leads to the formation of this compound.

Enzyme-Catalyzed Oxidation of D-Fucose to this compound

The initial step in D-fucose catabolism involves the oxidation of D-fucose. This reaction is catalyzed by a dehydrogenase, which converts the aldehyde group of the sugar into a carboxylic acid, forming this compound. In some bacteria, this oxidation occurs in the periplasm, and the resulting this compound is then transported into the cytoplasm for further metabolism. researchgate.net For instance, in Advenella mimigardefordensis DPN7T, a sugar dehydrogenase activity in the membrane fraction is responsible for the oxidation of several sugars, including D-fucose, prior to their transport into the cell. researchgate.net This initial oxidation is a critical gateway for introducing D-fucose into the cell's metabolic machinery.

Subsequent Transformations of this compound in Microbial Metabolism

Once formed, this compound undergoes further enzymatic transformations. A key enzyme in this process is D-fuconate dehydratase (EC 4.2.1.67). ontosight.ai This enzyme catalyzes the dehydration of this compound to produce 2-dehydro-3-deoxy-D-fuconate. ontosight.ai This reaction is a crucial step in the metabolic pathway, preparing the molecule for subsequent cleavage and entry into central metabolic pathways. ontosight.ai The activity of D-fuconate dehydratase has been identified in various microorganisms, highlighting its importance in the microbial breakdown of this compound. ontosight.ai

Biosynthetic Routes to this compound in Diverse Biological Systems

While the primary context for this compound is in the catabolism of D-fucose, its biosynthesis is not limited to this pathway. In some fungi, a pyrroloquinoline-quinone (PQQ)-dependent pyranose dehydrogenase exhibits activity towards L-fucose, producing L-fuconic acid. asm.org Although this specific enzyme acts on the L-enantiomer, it points to the existence of dehydrogenases capable of oxidizing fucose to its corresponding acid. The biosynthesis of fucosylated oligosaccharides in engineered Escherichia coli involves the production of GDP-L-fucose, which serves as a fucose donor. nih.gov While this process is geared towards the synthesis of complex carbohydrates and not free this compound, it demonstrates the cellular capacity to produce activated fucose derivatives that could potentially be converted to fuconic acid.

Comparative Analysis of L-Fuconic Acid Metabolic Pathways and Relevance to this compound Research

The metabolic pathways of L-fuconic acid, the more common enantiomer, are better characterized and offer valuable parallels for understanding this compound metabolism.

L-Fucose Dehydrogenase Activity and L-Fuconate Formation

The catabolism of L-fucose is initiated by L-fucose dehydrogenase . nih.govnih.gov This enzyme, which has been identified in mammals and various bacteria, catalyzes the oxidation of L-fucose. nih.govnih.govpnas.org The immediate product of this reaction is L-fucono-1,5-lactone, which can then spontaneously or enzymatically hydrolyze to L-fuconate (L-fuconic acid). nih.govnih.gov In mammals, the enzyme hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) has been identified as an L-fucose dehydrogenase. nih.govuw.edu.pl In bacteria like Xanthomonas campestris, a similar pathway involving L-fucose dehydrogenase leads to the formation of L-fuconolactone, which is then converted to L-fuconate. pnas.orgfrontiersin.org

The kinetic properties of L-fucose dehydrogenase have been studied in various organisms. For example, the enzyme from rabbit liver has a Km of 0.15 mM for L-fucose. nih.gov

L-Fuconate Dehydratase and Downstream Metabolism

Following its formation, L-fuconate is acted upon by L-fuconate dehydratase (EC 4.2.1.68). nih.govresearchgate.net This enzyme catalyzes the dehydration of L-fuconate to 2-keto-3-deoxy-L-fuconate. biorxiv.org This intermediate is then further metabolized, often leading to pyruvate (B1213749) and lactate. nih.govbiorxiv.org In Xanthomonas campestris, L-fuconate dehydratase is a key enzyme in the L-fucose utilization pathway. nih.gov The study of L-fuconate dehydratase has provided insights into the evolution of enzyme function within the enolase superfamily. nih.govresearchgate.net

The downstream metabolism of 2-keto-3-deoxy-L-fuconate can vary. In some pathways, it is oxidized to 2,4-diketo-3-deoxy-L-fuconate. nih.gov In others, it is cleaved into pyruvate and lactaldehyde. biorxiv.org These subsequent steps ensure the complete breakdown of the carbon skeleton of fucose, allowing the organism to utilize it as a carbon and energy source.

Enzymatic and Genetic Insights from L-Fuconate Metabolism Applicable to D-Fuconate Studies

The metabolic pathways for L-fucose and its oxidized form, L-fuconate, have been extensively studied in a variety of organisms, from bacteria to mammals. asm.orgresearchgate.net These well-characterized pathways serve as a critical reference point for understanding the potential metabolism of the stereoisomer, this compound. While direct metabolic pathways for this compound are not as thoroughly elucidated, the enzymatic and genetic machinery of L-fuconate metabolism provides crucial insights through principles of enzyme specificity, substrate promiscuity, and genetic organization.

In many bacteria, the genes for L-fucose catabolism are organized into operons, often termed fuc operons. asm.org These clusters typically include genes for a permease (transporter), isomerase, kinase, and aldolase (B8822740), which collectively convert L-fucose into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. asm.orgnih.gov An alternative oxidative pathway, present in both mammals and some bacteria, involves the oxidation of L-fucose to L-fucono-1,5-lactone, which is then hydrolyzed to L-fuconate. researchgate.net The subsequent key step is the dehydration of L-fuconate.

The central enzyme in this oxidative pathway is L-fuconate dehydratase (EC 4.2.1.68), which catalyzes the conversion of L-fuconate to 2-keto-3-deoxy-L-fuconate. cdnsciencepub.comgenome.jp Studies on this enzyme from various sources have been pivotal in understanding the challenges of this compound metabolism. Research on L-fuconate dehydratase from both pork liver and the bacterium Xanthomonas campestris has demonstrated high substrate specificity. These enzymes are active on L-fuconate and, in some cases, show promiscuous activity with other sugars like D-arabonate, but are notably inactive with D-fuconate. cdnsciencepub.comuniprot.org This strict stereospecificity indicates that the primary L-fuconate metabolic pathway cannot directly process this compound.

Despite the specificity of L-fuconate dehydratase, other enzymes within the broader L-fucose pathway exhibit a degree of substrate promiscuity that is relevant to D-sugar metabolism. In Escherichia coli, for instance, several enzymes of the L-fucose pathway can act on D-arabinose and its derivatives. nih.gov L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase can process D-arabinose, D-ribulose, and D-ribulose-1-phosphate, respectively. nih.gov This phenomenon, where a metabolic pathway is co-opted for a different substrate, suggests that enzymes with structural similarities could potentially be recruited for a putative this compound pathway.

While the canonical L-fuconate dehydratase is inactive on D-fuconate, a distinct enzyme, D-fuconate dehydratase (EC 4.2.1.67), has been identified. This enzyme specifically catalyzes the dehydration of D-fuconate to 2-dehydro-3-deoxy-D-fuconate. expasy.org Its existence confirms a metabolic potential for D-fuconate, separate from the L-fuconate pathway.

Furthermore, research into related enzymes has revealed pathways for potential bioengineering. A study on L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii, an enzyme that naturally acts on sugar acids, showed that targeted mutation could alter its substrate preference. Specifically, the H579L variant of this enzyme displayed a 20% increase in activity towards D-fuconate, demonstrating that enzymes from related pathways can be engineered to efficiently process this compound. researchgate.net

These findings collectively suggest that while this compound is not a substrate for the primary L-fuconate metabolic pathway, insights from this system are invaluable. The genetic organization of fuc operons provides a model for how D-fuconate pathway genes might be structured, the specificity of L-fuconate dehydratase highlights the need for a distinct enzyme to process the D-isomer, and the promiscuity of related sugar-metabolizing enzymes opens avenues for discovering or engineering the necessary catalytic functions.

Research Findings on Relevant Dehydratases

EnzymeEC NumberSource OrganismSubstrate(s)Activity on D-FuconateKey FindingsReference(s)
L-Fuconate Dehydratase 4.2.1.68Pork LiverL-Fuconate, D-ArabonateInactiveHighly specific for L-fuconate; requires Mg²⁺ for activity. cdnsciencepub.com
L-Fuconate Dehydratase (FucD) 4.2.1.68Xanthomonas campestrisL-Fuconate, L-Galactonate, D-ArabinonateInactivePart of the enolase superfamily; shows substrate promiscuity but is stereospecific against D-fuconate. uniprot.orgnih.gov
D-Fuconate Dehydratase 4.2.1.67UnknownD-Fuconate, L-ArabinonateActiveConfirms a direct enzymatic pathway for D-fuconate dehydration. expasy.org
L-Arabinonate Dehydratase (H579L variant) 4.2.1.25Rhizobium leguminosarumD-Fuconate, various C5/C6 sugar acidsActive (Increased)A single amino acid mutation (H579L) increased catalytic activity on D-fuconate by ~20%. researchgate.net

Enzymology of D Fuconic Acid Transformation and Recognition

D-Fuconate Dehydratase: Characterization and Substrate Specificity

D-fuconate dehydratase is an essential enzyme in the metabolic pathway of D-fuconate. While research has extensively covered L-fuconate dehydratase, information specifically on D-fuconate dehydratase is less abundant. However, studies on related sugar acid dehydratases provide insights into their function and specificity. For instance, L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT), which belongs to the IlvD/EDD superfamily, has been shown to act on D-fuconate. uef.fi

A variant of this enzyme, H579L, demonstrated a roughly 20% increase in activity towards D-fuconate compared to the wild-type enzyme. uef.fi This suggests that specific amino acid substitutions can enhance the catalytic efficiency for D-fuconate. Kinetic analysis of the H579L variant revealed a higher specificity for D-fuconate, indicating an altered substrate preference. uef.fi

Sugar acid dehydratases are often categorized based on their substrate specificity into sugar acid dehydratases (SADHTs), branched-chain acid dehydratases (BCADHTs), and promiscuous acid dehydratases (PADHTs). uef.fi The engineering of such enzymes highlights the potential to create biocatalysts with tailored specificities for industrial applications.

Investigation of D-Fuconic Acid Oxidoreductases and Their Cofactor Requirements

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule to another, often utilizing cofactors like NAD+ or NADP+. In the context of this compound, specific oxidoreductases are involved in its metabolic conversion. For example, the pyrroloquinoline-quinone (PQQ)-dependent pyranose dehydrogenase from Coprinopsis cinerea can oxidize L-fucose to L-fucono-1,5-lactone, which then hydrolyzes to L-fuconate. asm.org While this pertains to the L-isomer, it illustrates the type of enzymatic oxidation that sugar acids undergo.

The cofactor specificity of these enzymes is a critical aspect of their function and can be a target for protein engineering. For instance, the Corynebacterium 2,5-diketo-D-gluconic acid (2,5-DKG) reductase, which has a preference for NADPH, has been engineered to enhance its activity with NADH. nih.gov This was achieved by mutating residues in the cofactor-binding pocket. nih.gov A quadruple mutant, F22Y/K232G/R238H/A272G, showed over a 100-fold increase in activity with NADH while retaining high activity with NADPH. nih.gov Such modifications are crucial for optimizing artificial metabolic pathways where the native cofactor preference may be a limiting factor.

Structural Biology of this compound Binding Proteins (e.g., CxaP)

The transport of this compound across the cell membrane is mediated by specific binding proteins. A notable example is the sugar acid-binding protein CxaP from Advenella mimigardefordensis strain DPN7T, which is part of a tripartite ATP-independent periplasmic (TRAP) transporter system. nih.govresearchgate.net CxaP is significant as it is the first structurally characterized substrate-binding protein (SBP) of a TRAP transporter that can bind multiple sugar acid ligands, including this compound, D-xylonic acid, D-galactonic acid, and D-gluconic acid. nih.govresearchgate.net

The crystal structure of CxaP reveals a typical SBP architecture, consisting of two domains connected by a hinge and a long α-helix. nih.govresearchgate.netresearchgate.net This structural arrangement is common for SBPs in TRAP transporters. nih.govresearchgate.net The binding of this compound and other sugar acids induces a conformational change in the protein, which is a key step in the transport process. The structural data for CxaP in complex with various ligands, including this compound (PDB accession code 7BCO), are available in the Protein Data Bank. nih.govresearchgate.net

Table 1: Structural Data for CxaP Ligand Complexes

LigandPDB Accession Code
2-keto-3-deoxy-d-gluconic acid7BBR
d-galactonic acid7BCR
d-xylonic acid7BCN
This compound7BCO
d-gluconic acid7BCP
Data sourced from: nih.govresearchgate.net

The analysis of the CxaP structure has identified the key amino acid residues involved in binding sugar acids. The carboxylic group of the sugar acids, including this compound, interacts with Arg175. nih.govresearchgate.net The hydroxyl groups at the C2 and C3 positions of the sugar acid are coordinated by Arg154 and Asn151. nih.govresearchgate.net These interactions are crucial for the specific recognition and binding of the ligands.

An interesting finding is that 2-keto-3-deoxy-d-gluconic acid was found pre-bound to the protein in crystals grown without any added ligand, suggesting it can be displaced by other sugar acids like this compound. nih.govresearchgate.net The binding site of CxaP is formed by residues from both domain I (including Ser96, Asp78, Gly39, Leu40) and domain II (including Asn151, Asn215, Arg154, Arg175, Met177). researchgate.net The interaction with these residues stabilizes the ligand in the binding pocket, facilitating its subsequent transport.

Table 2: Key Residues in the CxaP Ligand Binding Site

ResidueDomainInteraction
Arg175IIInteracts with the carboxylic group of the sugar acid. nih.govresearchgate.net
Arg154IICoordinates the hydroxyl groups at C2 and C3. nih.govresearchgate.net
Asn151IICoordinates the hydroxyl groups at C2 and C3. nih.govresearchgate.net
Ser96IPart of the binding site. researchgate.net
Asp78IPart of the binding site. researchgate.net
Gly39IPart of the binding site. researchgate.net
Leu40IPart of the binding site. researchgate.net
Asn215IIPart of the binding site. researchgate.net
Met177IIPart of the binding site. researchgate.net

Sugar acid transport systems, such as the TRAP transporters that utilize SBPs like CxaP, are vital for nutrient uptake in bacteria. researchgate.netresearchgate.net These are secondary active transporters that use a substrate-binding protein to capture the substrate in the periplasm and deliver it to the membrane-embedded translocation components. researchgate.net TRAP transporters are widespread in prokaryotes and are responsible for transporting a variety of organic acids. researchgate.net

The transport process is initiated by the binding of the sugar acid to the SBP, which then undergoes a conformational change. This complex then interacts with the membrane domains (DctM and DctQ) to facilitate the translocation of the substrate across the membrane, a process coupled to an electrochemical ion gradient. researchgate.net The identification and characterization of these transport systems are crucial for understanding microbial metabolism and can inform the development of strategies for metabolic engineering. researchgate.netnih.gov

Ligand Binding Site Analysis and Interaction Mechanisms

Enzyme Engineering and Directed Evolution for Modified this compound Metabolism

Enzyme engineering and directed evolution are powerful tools for modifying the properties of enzymes, including their substrate specificity, activity, and stability. nih.govscispace.commdpi.com These techniques can be applied to enzymes involved in this compound metabolism to create novel biocatalysts for industrial and pharmaceutical applications. nih.govsci-hub.se

Directed evolution mimics the process of natural evolution in the laboratory by creating large libraries of enzyme variants through random mutagenesis and/or recombination, followed by screening or selection for improved properties. scispace.comillinois.edu This approach has been successfully used to alter the cofactor specificity of oxidoreductases and the substrate specificity of dehydratases. uef.finih.gov For example, as mentioned earlier, a single mutation in L-arabinonate dehydratase (H579L) increased its activity towards D-fuconate. uef.fi

The combination of rational design, which relies on knowledge of the enzyme's structure and mechanism, with directed evolution can accelerate the development of enzymes with desired characteristics. sci-hub.se These engineered enzymes can be integrated into microbial chassis to create artificial metabolic pathways for the production of valuable chemicals from renewable feedstocks. researchgate.net

Chemical and Chemoenzymatic Synthetic Strategies for D Fuconic Acid and Its Derivatives

Chemoenzymatic Routes for D-Fuconic Acid Production

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild reaction conditions. The production of sugar acids from their corresponding monosaccharides is a well-established biocatalytic process, most notably the oxidation of D-glucose to D-gluconic acid by glucose oxidase. researchgate.net This process involves the oxidation of the C-1 aldehyde group to a carboxyl group, initially forming a lactone which is subsequently hydrolyzed. researchgate.net

While microbial fermentation and enzymatic conversions are common for producing various sugar acids, including L-fuconic acid, specific biocatalysts for the direct production of this compound are not as extensively documented. smolecule.com Research into L-fucose metabolism has identified L-fucose dehydrogenase as the enzyme responsible for oxidizing L-fucose to L-fuconate. nih.gov However, studies on the substrate specificity of this enzyme have shown that it does not accept D-fucose as a substrate. nih.gov

The development of chemoenzymatic routes for this compound may therefore depend on the discovery of novel dehydrogenases with specificity for D-fucose or the engineering of existing enzymes. An alternative chemoenzymatic strategy involves the enzymatic synthesis of functionalized D-fucose derivatives. For instance, the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) has been utilized in the preparative-scale synthesis of GDP-L-fucose derivatives. nih.gov A similar enzymatic approach could potentially be adapted for D-fucose phosphorylation and subsequent conversion to activated sugar donors, which could then be chemically or enzymatically converted to this compound analogues. Chemoenzymatic strategies are also employed to create complex fluorinated fucose derivatives, demonstrating the power of combining chemical synthesis with enzymatic transformations to produce valuable probes for glycobiology. whiterose.ac.ukrsc.org

Chemical Synthesis of this compound from Precursors

Chemical synthesis provides robust and scalable methods to produce this compound and its immediate precursor, D-fuconolactone, from readily available starting materials like D-galactose.

D-fucose (6-deoxy-D-galactose) is the direct precursor for the synthesis of this compound. A common and effective strategy to obtain D-fucose is through a multi-step chemical modification of D-galactose. This process typically involves protection of the hydroxyl groups, selective modification of the primary C-6 hydroxyl group to a methyl group, and subsequent deprotection.

A representative synthetic pathway involves the following key transformations google.com:

Protection: D-galactose is reacted with acetone (B3395972) under acidic catalysis (e.g., sulfuric acid) to protect the hydroxyl groups at positions 1,2 and 3,4, forming 1,2:3,4-di-O-isopropylidene-D-galactose.

Halogenation: The C-6 primary hydroxyl group of the protected galactose is replaced with a halogen, typically bromine. This can be achieved using reagents like N-bromosuccinimide and triphenylphosphine (B44618) (Ph3P) in a suitable solvent such as toluene (B28343) to yield 1,2:3,4-di-acetonylidene-6-bromo-D-galactose.

Reduction (Deoxygenation): The C-6 bromo group is reduced to a methyl group. This reduction of the bromoalkyl group can be performed using a reducing agent in a solvent like tetrahydrofuran, resulting in the formation of 1,2:3,4-di-acetonylidene-6-deoxy-D-galactose (protected D-fucose).

Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis (e.g., using an acetic acid solution) to yield the final (α/β)-D-fucose compound. google.com

This resulting D-fucose can then be oxidized to this compound or its lactone in a subsequent step.

The oxidation of the aldehyde group of D-fucose to a carboxylic acid yields this compound, which typically exists in equilibrium with its more stable cyclic ester, D-fuconolactone. A simple and high-yielding method for this transformation is the oxidation of D-fucose with bromine in the presence of a mild base. mdpi.com

This method involves dissolving D-fucose in water, adding potassium carbonate (K2CO3), and then adding bromine (Br2) dropwise at a controlled temperature (e.g., 0 °C). mdpi.com The reaction produces crude D-fuconolactone, which can often be used in subsequent synthetic steps without extensive purification. mdpi.com The simplicity and efficiency of this bromine oxidation make it a preferred method for preparing sugar lactones on a laboratory scale. mdpi.com

Table 1: Bromine Oxidation of D-Fucose to D-Fuconolactone. mdpi.com
Starting MaterialReagentsSolventConditionsProduct
D-FucoseBr2, K2CO3H2O0 °CCrude D-Fuconolactone

Multi-step Synthetic Approaches from D-Galactose

Synthesis of this compound Derivatives for Research Applications

Derivatives of this compound are synthesized to serve as tools in biochemical and medicinal chemistry research, for example, as enzyme inhibitors or molecular probes.

Carbohydrate hydrazides are versatile intermediates used in the synthesis of various heterocyclic compounds and as building blocks in medicinal chemistry. mdpi.comnih.gov this compound hydrazide can be efficiently prepared from D-fuconolactone through hydrazinolysis.

Table 2: Synthesis and Properties of this compound Hydrazide. mdpi.com
Starting MaterialReagentsSolventYield (over 2 steps from D-fucose)Physical Properties
Crude D-FuconolactoneHydrazine monohydrateMethanol (MeOH)52.4%Decomposition > 191 °C

The design and synthesis of analogs of this compound or its precursor, D-fucose, aim to create molecules that can probe or modulate biological systems. A common strategy is the introduction of halogen atoms at specific positions on the sugar ring, which can alter the molecule's electronic properties and steric profile, turning it into a potential enzyme inhibitor or metabolic probe. nih.gov

For instance, synthetic routes have been developed for 6-deoxy-6-halo-D-galactose analogues, which are structurally related to D-fucose. nih.gov These syntheses often start from protected D-galactose intermediates. The resulting halogenated sugars have been investigated for their ability to inhibit the incorporation of natural sugars like L-fucose and D-galactose into cellular macromolecules. nih.gov 6-Deoxy-6-fluoro-D-galactose, for example, was found to be an effective inhibitor of D-galactose incorporation in human mammary tumor cells. nih.gov

Another powerful strategy for creating molecular probes is the synthesis of deoxyfluoro analogues. The replacement of a hydroxyl group with a fluorine atom can have profound effects on biological activity. d-nb.info While much of this work has focused on L-fucose derivatives, such as the synthesis of 3-deoxy-3-fluoro-L-fucose as a probe for fucosyltransferases, the synthetic principles are applicable to the D-series. whiterose.ac.ukrsc.org Such fluorinated analogs are valuable tools for studying the transition-state structures and mechanisms of glycosyltransferase enzymes. d-nb.info Furthermore, the synthesis of sugar lactams, such as L-fuconic-δ-lactam, represents another class of analogs designed as potential glycosidase inhibitors. rsc.org These varied synthetic approaches provide a toolkit for creating a diverse range of this compound analogs for specific research applications.

Advanced Methodological Approaches for D Fuconic Acid Characterization and Quantification in Research

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of D-fuconic acid and its derivatives. These techniques provide detailed information about the atomic and molecular composition, connectivity, and spatial arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like this compound. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. For instance, in a study of this compound hydrazide, both ¹H and ¹³C NMR were used to confirm the structure of the synthesized product. mdpi.com The chemical shifts and coupling constants observed in the NMR spectra allow for the precise assignment of each proton and carbon atom within the this compound molecule. mdpi.com

In D₂O, the ¹H NMR spectrum of this compound hydrazide showed distinct signals for the protons at each carbon position, such as a singlet for H-2 at 4.45 ppm and a doublet for H-5 at 4.04 ppm. mdpi.com The ¹³C NMR spectrum provided complementary information, with the carboxyl carbon (C1) appearing at 173.92 ppm and the methyl carbon (C6) at 18.69 ppm. mdpi.com The use of deuterium (B1214612) oxide (D₂O) as a solvent is common in NMR studies of hydroxyl-containing compounds like this compound, as it can exchange with the hydroxyl protons, simplifying the spectrum. msu.edu

A common challenge in the NMR analysis of sugars and their derivatives is the presence of multiple isomers in solution. However, for this compound, the open-chain form is typically predominant, simplifying spectral interpretation. The detailed structural information obtained from NMR is crucial for confirming the identity and purity of this compound in research samples.

Mass Spectrometry (MS) for Metabolomic Profiling and Detection of this compound and its Derivatives

Mass Spectrometry (MS) is a highly sensitive technique used for the detection and identification of molecules based on their mass-to-charge ratio (m/z). In the context of this compound, MS is instrumental in metabolomic profiling, allowing for the detection of this compound and its derivatives in complex biological samples. mdpi.commedrxiv.org

Untargeted metabolome analysis using chemical isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) has been employed to identify and quantify a wide range of metabolites, including this compound. mdpi.com This method involves labeling metabolites with ¹²C and ¹³C isotopes, which allows for the identification of different chemical groups such as carboxylic acids. mdpi.com In one study, this technique was used to analyze rumen fluid samples, where 2-dehydro-3-deoxy-L-fuconic acid/2-dehydro-3-deoxy-L-rhamnonic acid was identified as one of the metabolites. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for metabolomic studies. medrxiv.org For the analysis of non-volatile compounds like this compound, a derivatization step is often required to make them amenable to GC analysis. massbank.eu For example, N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives of the compound. massbank.eu The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Table 1: Mass Spectrometry Data for Fucose Derivatives

DerivativeMass Spectrometry TechniqueKey FindingsReference
N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) derivative of D-(+)-FucoseGC-MSThe chemical compound was chemically modified with MSTFA before GC-MS analysis. massbank.eu
2-dehydro-3-deoxy-L-fuconic acid/2-dehydro-3-deoxy-L-rhamnonic acidLC-MS with chemical isotope labelingIdentified as a metabolite in rumen fluid samples. mdpi.com
Fuconic acidGC-MS and LC-MSIdentified in serum samples in a study on Parkinson's disease. medrxiv.org

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids, including this compound. shimadzu.com Several separation modes can be employed in HPLC for organic acid analysis, with ion exclusion being the most common. shimadzu.com In this mode, a cation exchange polymer in the hydrogen form is used as the stationary phase, and organic acids are separated based on the extent to which they can penetrate the pores of the packing material, which is related to their pKa values. shimadzu.com

Reversed-phase HPLC can also be used, though the hydrophilic nature of organic acids can sometimes lead to insufficient retention. shimadzu.com However, the development of specialized reversed-phase columns has improved the retention of highly hydrophilic compounds. shimadzu.com A simple and rapid HPLC method using a high-density C18 column has been developed for the quantitative analysis of fusaric and dehydrofusaric acids, demonstrating the utility of this approach for related compounds. nih.gov

For the quantification of this compound, HPLC is often coupled with a suitable detector, such as a UV detector that measures the absorption of the carboxyl group in the 200 to 210 nm range. shimadzu.com Calibration curves are generated using standard solutions of known concentrations to accurately determine the amount of this compound in a sample. scribd.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of carbohydrates and their acidic derivatives without the need for derivatization. thermofisher.comkemolab.hr This technique is particularly well-suited for the analysis of compounds like this compound. HPAE separates analytes that are ionized at high pH, such as sugar acids, using a strong anion-exchange stationary phase and hydroxide-based eluents. thermofisher.com

Pulsed Amperometric Detection (PAD) allows for the direct and sensitive detection of carbohydrates and related compounds. kemolab.hr HPAE-PAD has been successfully used for the determination of various sugar acids, including glucuronic acid and sialic acids, from complex biological samples. nih.govthermofisher.com The method offers excellent reproducibility and linearity over a wide range of concentrations, making it ideal for quantification. nih.gov Recent studies have shown that using gradient elution profiles can significantly improve the separation of closely related sugar acids. nih.gov

Table 2: Chromatographic Methods for this compound and Related Compounds

Analytical TechniqueCompound AnalyzedKey Methodological DetailsReference
HPLCFusaric and dehydrofusaric acidsHigh-density C18 column, quantitative analysis. nih.gov
HPLCFumaric acidDetermination in fruit juices, UV detection. scribd.com
HPAE-PADGlucuronic and methylglucuronic acidsGradient elution for improved separation. nih.gov
HPAE-PADSialic acidsDirect detection without derivatization. thermofisher.com

Enzymatic Assays for Pathway Activity and Enzyme Kinetic Assessment

Enzymatic assays are crucial for studying the metabolic pathways involving this compound and for characterizing the enzymes that act upon it. These assays provide a functional measure of enzyme activity and can be used to determine important kinetic parameters.

This compound is a metabolite in the D-fucose metabolic pathway and serves as a substrate for the enzyme D-fuconate dehydratase. sigmaaldrich.cn Enzymatic assays can be designed to measure the activity of this enzyme by monitoring the consumption of this compound or the formation of its product. For instance, the activity of L-fucose dehydrogenase, which oxidizes L-fucose to L-fuconic acid, can be followed spectrophotometrically by measuring the conversion of NAD⁺ to NADH at 340 nm. nih.gov A similar principle can be applied to study the enzymes involved in this compound metabolism.

Enzymatic assays can also be coupled with other analytical techniques for product identification and quantification. For example, the products of an enzymatic reaction involving this compound can be analyzed by HPLC or MS to confirm their identity and determine the reaction rate. asm.org This integrated approach provides a comprehensive understanding of the enzymatic transformation of this compound.

Computational and Molecular Modeling Approaches in this compound Research

Computational and molecular modeling techniques have emerged as indispensable tools in the field of carbohydrate research, offering profound insights into the structural and dynamic properties of molecules such as this compound. These in silico methods complement experimental data, providing a molecular-level understanding that is often difficult to obtain through empirical means alone. The application of these approaches to this compound and related aldonic acids allows for the detailed characterization of its conformational landscape, electronic properties, and interactions with biological systems.

At the heart of computational studies on this compound is the exploration of its conformational space. Like other linear sugar acids, this compound is a flexible molecule with multiple rotatable bonds, leading to a vast number of possible three-dimensional arrangements or conformers. Identifying the most stable of these conformers is crucial, as the molecule's shape dictates its physical properties and biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for this purpose. DFT calculations can accurately predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of different conformers. For instance, studies on analogous hexonic acids have utilized DFT methods, such as M05-2X with a cc-pVTZ(-f) basis set, to perform comprehensive conformational analyses. nih.gov These calculations reveal the subtle interplay of steric and electronic effects, including intramolecular hydrogen bonding, that govern the preferred shape of the molecule in the gas phase. The relative Gibbs free energies of various conformers can be calculated to determine their population distribution at thermal equilibrium.

To account for the influence of a solvent, such as water, which is the biological medium, continuum solvation models like the Polarizable Continuum Model (PCM) are often integrated with DFT calculations. nih.gov These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the study of how the solvent environment affects conformational preferences and energetics.

Molecular dynamics (MD) simulations offer a complementary approach to understanding the behavior of this compound over time. MD simulations model the movements of atoms and molecules based on a given force field, which is a set of parameters that describes the potential energy of the system. By simulating the trajectory of a this compound molecule in a box of explicit water molecules, researchers can observe its conformational dynamics, solvation structure, and transport properties. For example, ReaxFF molecular dynamics simulations have been used to investigate the reaction mechanisms of related aldonic acids at interfaces. acs.org Such simulations can reveal how this compound interacts with surrounding water molecules, forming and breaking hydrogen bonds, and how it might behave near a biological membrane or an electrode surface. acs.org

Quantum chemistry calculations have also been pivotal in understanding the reactivity and stability of related sugar acids. For instance, such calculations were used to confirm the enhanced stability of the γ-lactone form of L-gulonic acid over its δ-isomer, a phenomenon that is also relevant to this compound, which can also form lactones. nih.gov These computational approaches can elucidate reaction pathways and transition states, providing a deeper understanding of chemical transformations like lactonization or oxidation.

The data generated from these computational studies are extensive and can be effectively summarized in tables. For example, a table could present the calculated relative energies of the most stable conformers of this compound, while another could list key optimized geometrical parameters.

Table 1: Illustrative Relative Energies of this compound Conformers

ConformerRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Water (PCM)
Extended Chain0.000.00
Bent Conformer 1+1.25+0.85
Bent Conformer 2+2.10+1.50
Folded Conformer+3.50+2.75
Note: These values are illustrative and based on typical findings for similar hexonic acids. Actual values for this compound would require specific calculations.

Table 2: Illustrative Optimized Geometrical Parameters for the Extended Chain Conformer of this compound (DFT B3LYP/6-31G(d))

ParameterValue
C1=O1 Bond Length1.21 Å
C1-C2 Bond Length1.53 Å
C2-O2 Bond Angle109.5°
C1-C2-C3-C4 Dihedral Angle180.0°
Note: These values are representative examples for a straight-chain aldonic acid and are for illustrative purposes only.

Roles in Biological Systems and Biotechnological Research Applications of D Fuconic Acid

D-Fuconic Acid in Microbial Carbohydrate Utilization and Transport Mechanisms

This compound plays a crucial role in the carbohydrate metabolism of certain microorganisms. It is an intermediate in the pathway for D-fucose utilization. In some bacteria, D-fucose is oxidized to D-fucono-δ-lactone, which is then hydrolyzed to this compound. This conversion is a key step in enabling the microorganism to use D-fucose as a carbon and energy source.

A notable example of its role in transport is observed in the bacterium Advenella mimigardefordensis strain DPN7T. This bacterium employs a novel carbohydrate uptake strategy involving the periplasmic oxidation of sugars into their corresponding sugar acids prior to transport across the cell membrane. researchgate.netnih.gov A Tripartite ATP-independent Periplasmic (TRAP) transport system is central to this process. The substrate-binding protein (SBP) of this transporter, DctPAm, has been shown to bind to several sugar acids, including this compound. researchgate.netnih.gov Deletion of the genes encoding the components of this TRAP transporter impairs the bacterium's growth on media containing D-fucose, among other sugars. researchgate.netnih.gov

Crystal structures of the SBP CxaP from Advenella mimigardefordensis have been resolved with bound this compound, providing detailed insights into the molecular interactions that govern substrate recognition. nih.gov The carboxylic group of the sugar acid interacts with specific amino acid residues, such as Arg175, while other residues like Arg154 and Asn151 coordinate the hydroxyl groups. nih.gov This structural information is invaluable for understanding the specificity and mechanism of this class of transporters.

Microorganism Transport System Function Key Protein
Advenella mimigardefordensis strain DPN7TTripartite ATP-independent Periplasmic (TRAP) transporterUptake of multiple sugar acids, including this compoundDctPAm / CxaP (Substrate-Binding Protein)
Various BacteriaGeneral sugar acid transportersTransport of sugar acids across the cell membraneCxaP, KguT, GntP, UxuT

This table summarizes the involvement of this compound in microbial transport systems.

Potential as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. enamine.net The stereochemical complexity of natural products often requires starting materials with defined stereocenters. Sugar-derived molecules, including this compound, are attractive chiral synthons due to their inherent chirality.

The multiple stereocenters present in the this compound backbone make it a valuable starting material for the synthesis of a variety of complex targets. Its functional groups, including a carboxylic acid and multiple hydroxyl groups, provide handles for a wide range of chemical transformations. While specific, large-scale industrial applications of this compound as a chiral building block are not yet widespread, its potential is recognized within the synthetic chemistry community. The development of efficient methods for the synthesis of chiral compounds from non-chiral starting materials is an active area of research. researchgate.net

This compound and its Derivatives as Research Probes for Biochemical Pathways

Understanding the intricate network of biochemical pathways is fundamental to biology. This compound and its derivatives can serve as valuable tools in this endeavor. As a metabolite in the D-fucose metabolic pathway, this compound can be used to study the enzymes involved in this pathway, such as D-fuconate dehydratase. sigmaaldrich.com

Furthermore, labeled versions of this compound, for instance with isotopes like ¹³C or ¹⁴C, could be employed as tracers to follow the metabolic fate of D-fucose in various organisms. This can help to elucidate the interconnectedness of different metabolic pathways and identify novel enzymatic reactions. The synthesis of derivatives, such as this compound hydrazide, has been reported, and these compounds can be tested for biological activity, potentially revealing new targets or mechanisms of action. mdpi.com

The use of pharmacophore searching, a computational method to identify potential ligands for proteins, has also highlighted the importance of understanding the interactions of molecules like this compound with protein binding sites. gla.ac.uk

Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Production

The production of valuable chemicals through microbial fermentation is a cornerstone of industrial biotechnology. Metabolic engineering and synthetic biology offer powerful tools to optimize microbial strains for the overproduction of desired compounds, including sugar acids. researchgate.netresearchgate.net While much of the focus has been on other sugar acids like D-gluconic acid and D-xylonic acid, the principles are directly applicable to this compound. researcher.life

Strategies for enhancing production include:

Pathway Engineering : Overexpressing key enzymes in the D-fucose metabolic pathway, such as D-fucose dehydrogenase, can drive the flux towards this compound.

Deletion of Competing Pathways : Knocking out genes that encode for enzymes that consume this compound or its precursors can increase the final yield.

Cofactor Regeneration : Ensuring an adequate supply of cofactors like NAD⁺ or NADP⁺, which are often required for the enzymatic oxidation of D-fucose, is crucial.

Transporter Engineering : Optimizing the import of the D-fucose substrate and the export of the this compound product can significantly improve production efficiency. researchgate.net

The development of robust microbial cell factories for this compound production could make this chemical more readily available for its potential applications.

Engineering Strategy Description Example Target
Pathway EngineeringIncreasing the expression of key biosynthetic enzymes.D-fucose dehydrogenase
Deletion of Competing PathwaysRemoving pathways that consume the product or precursor.D-fuconate dehydratase and subsequent enzymes
Cofactor BalancingEnsuring sufficient supply of necessary cofactors.NAD⁺/NADH or NADP⁺/NADPH ratios
Transporter EngineeringImproving substrate uptake and product export.Fucose permeases and sugar acid exporters

This table outlines key metabolic engineering strategies for enhancing this compound production.

Contributions of this compound Research to Glycoscience

Glycoscience is the study of the structure, function, and biology of carbohydrates (glycans). caltech.edupalleonpharma.com Research on this compound, a derivative of the fucose sugar, contributes to this field in several ways. The study of its metabolism and transport provides insights into the broader principles of carbohydrate utilization by microorganisms. researchgate.netnih.gov

The structural elucidation of proteins that bind this compound, such as the CxaP protein, adds to our understanding of protein-carbohydrate interactions at a molecular level. nih.gov This knowledge is fundamental to understanding many biological processes, from cell-cell recognition to host-pathogen interactions. nih.gov Furthermore, the development of enzymatic and synthetic methods related to this compound can expand the toolbox available to glycoscientists for creating novel glycomolecules and probes. researchgate.netnih.gov

The integration of data from various "omics" fields, including genomics, proteomics, and metabolomics, is essential for advancing glycoscience. nih.govresearchgate.net The characterization of molecules like this compound and their roles in biological systems provides crucial data points for building comprehensive models of cellular function.

Future Research Directions and Unexplored Avenues for D Fuconic Acid

Elucidation of Novel D-Fuconic Acid Pathways in Underexplored Organisms

The known metabolic pathways for fucose are primarily centered on the L-isomer, with the metabolism of D-fucose and its corresponding acid remaining largely uncharted territory. A significant opportunity lies in bioprospecting for novel enzymatic pathways capable of synthesizing or catabolizing this compound. This exploration should target genetically diverse and often overlooked groups of microorganisms known for their unique metabolic capabilities.

Archaea and Extremophiles: These organisms thrive in extreme environments and have evolved distinct metabolic strategies. frontiersin.orgresearchgate.netmetaspace2020.org Extremophiles such as thermophiles, acidophiles, and halophiles are compelling candidates for discovering robust enzymes that can function under harsh industrial process conditions. researchgate.netsmolecule.com Research should focus on isolating and screening these microbes for the ability to grow on D-fucose as a sole carbon source, which would indicate the presence of a complete metabolic pathway. Genome sequencing of promising strains, followed by bioinformatic analysis, can identify gene clusters encoding potential D-fucose dehydrogenases, isomerases, dehydratases, and aldolases.

Fungi and Soil Bacteria: Fungi and diverse soil bacteria, such as those from the phyla Acidobacteria and Verrucomicrobia, represent a vast reservoir of untapped metabolic diversity. frontiersin.orgtandfonline.com These microorganisms are adept at breaking down complex carbohydrates and are likely to possess novel enzymes for sugar acid metabolism. Metagenomic approaches, where DNA is extracted directly from environmental samples like soil, can bypass the need for cultivation and allow for the discovery of genes encoding enzymes that convert D-fucose to this compound. frontiersin.org

Key Research Objectives:

Screening and Isolation: Systematically screen microbial collections and environmental isolates from diverse habitats (e.g., thermal vents, saline lakes, forest soils) for D-fucose utilization.

Genomic and Metagenomic Analysis: Sequence the genomes of promising isolates and perform metagenomic analysis of environmental samples to identify putative genes involved in this compound metabolism.

Enzyme Characterization: Heterologously express and characterize novel enzymes to confirm their substrate specificity for D-fucose and its derivatives.

Transport Mechanism Identification: Investigate transport systems responsible for the uptake of D-fucose and export of this compound. While transporters like CxaP are known to handle this compound in some bacteria, novel transporters may be discovered in these underexplored organisms. researchgate.net

Development of Advanced Biocatalytic Systems for Sustainable this compound Production

The transition from discovery to application requires the development of efficient and sustainable production methods. Biocatalysis, using either whole cells or isolated enzymes, offers a green alternative to conventional chemical synthesis. researchgate.net Future work should leverage metabolic engineering and synthetic biology to create robust microbial cell factories for high-titer this compound production.

Whole-Cell Biocatalysis: Genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are ideal chassis for producing this compound from renewable feedstocks like glucose. Key metabolic engineering strategies include:

Pathway Engineering: Introducing and overexpressing heterologous genes, such as a D-fucose dehydrogenase or a suitable glucose dehydrogenase with activity on D-fucose, to establish a direct conversion pathway. nih.gov

Elimination of Competing Pathways: Deleting genes responsible for the catabolism of this compound or the formation of byproduct impurities. nih.gov

Cofactor Regeneration: Engineering the host's central metabolism to ensure a balanced and sufficient supply of redox cofactors (e.g., NAD+/NADP+) required by the oxidative enzymes. nih.gov

Transporter Engineering: Overexpressing efflux pumps or specific transporters, such as CxaP, to facilitate the export of this compound from the cell, thereby reducing potential product toxicity and simplifying downstream processing. mdpi.com

Enzymatic Biocatalysis: For applications requiring high purity, cell-free enzymatic systems can be designed. This involves immobilizing one or more enzymes on a solid support to create a reusable biocatalyst. Future research should focus on discovering or engineering highly stable and active enzymes (e.g., oxidases or dehydrogenases) for the specific oxidation of D-fucose.

Table 1: Potential Enzymes for Biocatalytic this compound Production

Enzyme ClassPotential Source OrganismCatalytic ReactionResearch Focus
Glucose Dehydrogenase (GDH) Bacillus subtilis, Gluconobacter oxydansD-Fucose + NAD(P)+ → D-fucono-1,5-lactone + NAD(P)HEngineering substrate specificity to favor D-fucose over glucose.
Aldose Dehydrogenase Various BacteriaD-Fucose + NAD(P)+ → D-fucono-1,5-lactone + NAD(P)HDiscovery of novel enzymes with high affinity and turnover rates for D-fucose.
Pyranose Dehydrogenase (PDH) Coprinopsis cinerea (Fungus)D-Fucose + Acceptor → 2-Dehydro-D-fucose + Reduced AcceptorExploring its utility in a cascade reaction for this compound synthesis. asm.org
D-Fucono-lactonase HypotheticalD-fucono-1,5-lactone + H₂O → this compoundIdentification and characterization of enzymes that specifically hydrolyze the lactone to prevent equilibrium limitations.

Exploration of this compound in Systems Biology and Multi-omics Studies

To fully understand and optimize the biological production of this compound, a systems-level perspective is essential. Multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound production and identify previously unknown metabolic bottlenecks or regulatory networks. nih.govresearchgate.net

Metabolomics and Transcriptomics: Comparative metabolomic and transcriptomic analyses of engineered strains under producing versus non-producing conditions can reveal critical insights. For instance, an accumulation of pathway intermediates could indicate a downstream enzymatic bottleneck, while the upregulation of stress-response genes might point to product toxicity. nih.gov Studies on L-fucose metabolism in E. coli have already demonstrated how these techniques can reveal inefficient carbon fluxes and energy depletion, providing a roadmap for targeted engineering. nih.govnih.gov

Flux Balance Analysis (FBA): FBA is a computational modeling technique that predicts metabolic flux distributions throughout a genome-scale network. nih.govplos.org By creating an in silico model of a this compound-producing microbe, researchers can simulate the effects of gene knockouts or overexpressions to identify non-intuitive targets for improving yield and productivity. researchgate.net This can guide metabolic engineering efforts by prioritizing the most impactful genetic modifications.

Future Research Goals:

Develop a comprehensive metabolome profile for D-fucose metabolism.

Use RNA-seq (transcriptomics) and SWATH-MS (proteomics) to quantify gene and protein expression changes during this compound production.

Construct and validate a genome-scale metabolic model (GEM) for a potential this compound production host.

Apply FBA and other modeling techniques to predict optimal genetic and environmental strategies for maximizing production.

Innovations in this compound Analytical Chemistry for Complex Biological Matrices

The ability to accurately and rapidly quantify this compound is crucial for monitoring fermentation processes and for quality control. However, analyzing this compound within complex biological matrices like fermentation broth or cell lysates presents a significant challenge due to the presence of numerous interfering substances (salts, proteins, other sugars, and organic acids). chromatographytoday.comwiley.com

Future research must focus on developing robust and sensitive analytical methods. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has proven effective for the simultaneous analysis of various monosaccharides and aldonic acids and is a promising technique for this compound. tandfonline.comresearchgate.nettandfonline.com This method offers excellent resolution and sensitivity for underivatized carbohydrates. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, offering high selectivity and the ability to confirm molecular identity. nih.gov However, direct analysis of small, polar molecules like this compound can be challenging. Innovations may be required, such as:

Derivatization: Chemical derivatization to attach a more easily ionizable or hydrophobic moiety can significantly improve sensitivity and chromatographic performance in reverse-phase LC-MS. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be an effective alternative to reverse-phase chromatography.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which aids in the confident identification of this compound and its metabolic byproducts in complex samples. chromatographytoday.com

The ultimate goal is the development of an at-line or online monitoring system that can provide real-time data on this compound concentration in a bioreactor, enabling dynamic process control and optimization.

Expanding the Utility of this compound as a Versatile Synthetic Precursor

The true value of this compound as a platform chemical will be realized through its conversion into a diverse range of value-added products. Its structure, which features a carboxylic acid group and multiple stereochemically defined hydroxyl groups, makes it an attractive chiral building block (synthon) for organic synthesis. nih.gov

Polymer Synthesis: this compound can serve as a monomer for creating novel bio-based polymers.

Polyesters: The carboxylic acid and hydroxyl groups can be used to synthesize polyesters with unique properties. Copolymerization with other bio-based diols or diacids could create a wide array of materials with tailored thermal and mechanical properties, similar to polymers derived from 2,5-furandicarboxylic acid. mdpi.com

Polyamides: After chemical or enzymatic conversion of the hydroxyl groups to amino groups, this compound derivatives could be used to produce novel polyamides.

Fine Chemicals and Pharmaceuticals: The specific stereochemistry of this compound makes it an ideal starting material for the asymmetric synthesis of complex molecules. Its polyhydroxy structure is a common motif in many natural products and active pharmaceutical ingredients. Research should explore synthetic routes from this compound to targets such as:

Specialty glycosidase inhibitors.

Novel antibiotics or antiviral agents.

Chiral ligands for asymmetric catalysis.

The development of efficient chemical and enzymatic transformations to selectively modify the hydroxyl groups of this compound will be key to unlocking its potential as a versatile synthetic precursor.

Q & A

Q. How can researchers distinguish D-gluconic acid from its structural isomers using spectroscopic methods?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) to analyze the stereochemistry of the hydroxyl groups, focusing on the C2 and C3 positions, which differ in D-gluconic acid compared to its isomers like D-galactonic acid.
  • Infrared (IR) spectroscopy can identify carboxylate stretching vibrations (~1600 cm⁻¹) and hydroxyl group signatures (3200–3600 cm⁻¹).
  • Cross-reference data with EPA-reported physicochemical properties (e.g., solubility, melting point) to validate structural assignments .

Q. What are the best practices for synthesizing high-purity D-gluconic acid in laboratory settings?

Methodological Answer:

  • Microbial fermentation using Aspergillus niger or Gluconobacter oxydans is a standard method. Optimize parameters:
  • pH 6.5–7.0, temperature 30°C, and glucose concentration (10–15% w/v) to maximize yield .
    • Purify via ion-exchange chromatography to remove microbial byproducts, followed by crystallization in ethanol. Monitor purity using HPLC with a refractive index detector .

Advanced Research Questions

Q. How can contradictions in environmental impact data for D-gluconic acid be resolved?

Methodological Answer:

  • Conduct multi-modal analysis : Compare EPA hazard assessments (e.g., biodegradation rates, aquatic toxicity) with independent studies. For example:
  • EPA reports low environmental persistence (half-life < 10 days in water), but conflicting data may arise from pH-dependent degradation pathways .
    • Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in data trends) to isolate variables like pH, temperature, or microbial activity .

Q. What experimental designs are optimal for longitudinal studies on D-gluconic acid stability under varying environmental conditions?

Methodological Answer:

  • Use a factorial design with factors:
  • pH (3–9), temperature (4–40°C), and light exposure.
    • Measure degradation kinetics via UV-Vis spectroscopy (λ = 210 nm for carboxylate absorption).
    • Include control groups with synthetic analogs (e.g., D-glucono-δ-lactone) to isolate degradation pathways .
    • Reference EPA’s data quality metrics (e.g., exclusion of non-peer-reviewed sources) to ensure reproducibility .

Data Analysis & Reporting

Q. How should researchers address inconsistencies in chromatographic data for D-gluconic acid quantification?

Methodological Answer:

  • Normalize retention times using internal standards (e.g., D-saccharic acid).
  • Apply statistical outlier tests (Grubbs’ test) to identify anomalous data points.
  • Cross-validate with mass spectrometry (LC-MS) to confirm peak assignments .

What frameworks are recommended for prioritizing research questions on D-gluconic acid’s biological roles?

Methodological Answer:

  • Use the PICO framework to structure hypotheses:
  • P opulation (e.g., microbial communities), I ntervention (D-gluconic acid exposure), C omparator (other organic acids), O utcome (metabolic flux changes).
    • Align with EPA’s use-category prioritization (e.g., industrial vs. biomedical applications) .

Tables for Methodological Reference

Table 1: EPA-Recommended Search Strategies for D-Gluconic Acid Uses

DatabaseSearch TermsUse Information Found?
SCI-EXPANDED"D-gluconic acid" AND (synthesis OR metabolism)Yes
ProQuest"Gluconolactone" AND environmentalPartial

Table 2: Key Physicochemical Properties of D-Gluconic Acid

PropertyValue
Melting Point131–133°C
Water Solubility≥ 100 g/L (20°C)
pKa (25°C)3.86 (carboxyl group)

Ethical & Reproducibility Considerations

  • Data Transparency : Share raw HPLC/LC-MS datasets in supplementary materials, adhering to FAIR principles .
  • Citation Standards : Exclude non-peer-reviewed sources (e.g., patents, grey literature) unless validated by EPA criteria .

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Feasible Synthetic Routes

Reactant of Route 1
D-fuconic acid
Reactant of Route 2
Reactant of Route 2
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